molecular formula C6H11N5OS B14910145 2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide

2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide

Cat. No.: B14910145
M. Wt: 201.25 g/mol
InChI Key: XIQQBWVJIFHOBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide typically involves the reaction of 1-ethyl-1H-tetrazole-5-thiol with a suitable propanamide derivative under controlled conditions. One common method is the nucleophilic substitution reaction where the thiol group of the tetrazole reacts with the amide group of the propanamide . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring mimics the carboxylic acid functional group, allowing it to bind to various enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Ethylthio)-1H-tetrazole
  • 2-(1-Methyl-1H-tetrazol-5-yl)thio)propanamide
  • 3-(3,4-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile

Uniqueness

2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide is unique due to its specific structural features and the presence of both the tetrazole and propanamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11N5OS

Molecular Weight

201.25 g/mol

IUPAC Name

2-(1-ethyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C6H11N5OS/c1-3-11-6(8-9-10-11)13-4(2)5(7)12/h4H,3H2,1-2H3,(H2,7,12)

InChI Key

XIQQBWVJIFHOBC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)SC(C)C(=O)N

Origin of Product

United States

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